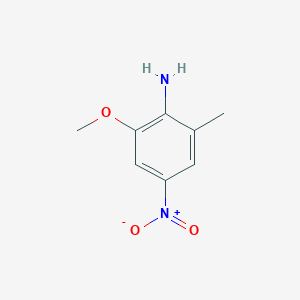

2-Methoxy-6-methyl-4-nitroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

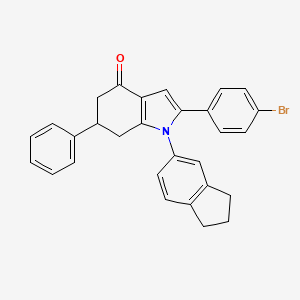

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound. It has a molecular weight of 182.18 and is typically stored at room temperature . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methyl-4-nitroaniline is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 .Physical And Chemical Properties Analysis

2-Methoxy-6-methyl-4-nitroaniline is a solid or liquid at room temperature . It appears as a deep yellow powder with a melting point of 141 degrees Celsius . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .科学研究应用

Optical Applications

2-Methoxy-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These crystals are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optics

The nonlinear optical properties of materials play a vital role in many new applications. Organic NLO materials can achieve much larger NLO efficiencies and additionally offer a large number of design possibilities . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Synthesis of Photorefractive Polymers

2-Methoxy-4-nitroaniline is a derivative of 4-nitroaniline which is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .

Dyeing Processes

2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry, as a chromogenic agent in printing processes .

Synthesis of Azo Dyes

It is also used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Organic Synthesis

2-Methoxy-4-nitroaniline serves as a vital intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals .

Photometric Reagent

2-Methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

作用机制

Target of Action

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound Similar compounds, such as 2-methoxy-4-nitroaniline, have been used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .

Mode of Action

It’s known that aromatic compounds like this are valuable for nonlinear optical (nlo) applications due to their delocalized pi-electron cloud . This allows them to interact with applied electromagnetic fields in various materials to generate new electromagnetic fields altered in frequency, phase, amplitude, or other physical properties .

Biochemical Pathways

It’s known that the metabolism of 2-methoxy-4-nitroaniline, a similar compound, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy mna in certain animals .

Pharmacokinetics

It’s known that 2-methoxy-4-nitroaniline is an important inducer of cyp1a2 owing to its small molecular size . This suggests that it may have significant bioavailability and could potentially influence the metabolism of other compounds.

Result of Action

It’s known that 2-methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ete), a semi-synthetic estrogen that is widely used in oral contraceptives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-6-methyl-4-nitroaniline. For instance, it’s known that 2-methoxy-4-nitroaniline is released when sunlight interacts with yellow tattoo pigments . This suggests that light exposure could potentially influence the action of 2-Methoxy-6-methyl-4-nitroaniline.

安全和危害

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methyl-4-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)

![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)